Nintedanib Impurity F
CAS No.:
Cat. No.: VC18541261
Molecular Formula: C44H51N9O4
Molecular Weight: 769.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H51N9O4 |
|---|---|
| Molecular Weight | 769.9 g/mol |
| IUPAC Name | (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |
| Standard InChI | InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |
| Standard InChI Key | WNVNYYLTQWQGEU-DYFOJMMBSA-N |
| Isomeric SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |
| Canonical SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |
Introduction
Structural Characteristics and Molecular Identification
Nintedanib Impurity F ((3Z,3'Z)-dimethyl 3,3'-(((((2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(methylazanediyl))bis(4,1-phenylene))bis(azanediyl))bis(phenylmethanylylidene))bis(2-oxoindoline-6-carboxylate)) features a symmetrical dimeric structure with two indole-6-carboxylate moieties linked through an intricate piperazine-acetamide-phenyl backbone . The molecule's extended conjugation system, evidenced by UV-Vis absorption at 285 nm, contributes to its detectability in reverse-phase HPLC systems .
Table 1: Molecular Specifications of Nintedanib Impurity F
Synthetic Pathways and Formation Mechanisms
The impurity formation pathway involves three critical stages:
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Intermediate Generation: Cross-reaction between N-methyl-4-nitroaniline and chloracetyl chloride produces chloroacetamide derivatives susceptible to nucleophilic substitution .
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Piperazine Incorporation: Subsequent coupling with N-methylpiperazine under elevated temperatures (30-80°C) facilitates the formation of bis-acetamide intermediates prone to dimerization .
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Dimerization: Final condensation with methyl-3-(methoxy(phenyl)methylene)-2-oxoindole-6-carboxylate at 60°C induces stereospecific Z-configuration stabilization through intramolecular hydrogen bonding .
Table 2: Critical Reaction Parameters Influencing Impurity Formation
Advanced Analytical Characterization
The 2023 stability-indicating HPLC method developed by Venkatesan et al. achieves baseline separation (Rs > 2.0) between Nintedanib Impurity F and structurally similar analogs using a charged surface hybrid Phenyl Hexyl column (150 × 4.6 mm, 3.5 μm) . Mobile phase optimization with 0.1% trifluoroacetic acid and 0.05% formic acid in water/acetonitrile/methanol mixtures (70:20:10 v/v/v) enhances peak symmetry (As < 1.2) while maintaining column longevity (>2000 injections) .
Validation Parameters:
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Linearity: 0.05-1.50 μg/mL range (R² = 0.9993) with LOD/LOQ of 0.017/0.052 μg/mL
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Precision: Intra-day RSD 0.4-1.2%, inter-day RSD 1.8-3.6% across three concentrations
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Accuracy: Mean recovery 98.7-102.3% in forced degradation samples
Stability Profile and Degradation Kinetics
Forced degradation studies reveal differential stability:
Oxidative Conditions:
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3% H₂O₂, 6 hrs → 12.8% impurity formation (first-order kinetics, k = 0.054 hr⁻¹)
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Radical-mediated degradation pathway confirmed through ESR spectroscopy
Hydrolytic Conditions:
Regulatory Implications and Control Strategies
The European Pharmacopoeia 11.0 mandates ≤0.15% for unspecified impurities in nintedanib formulations, requiring orthogonal analytical verification for structural analogs like Impurity F . Current control strategies involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume